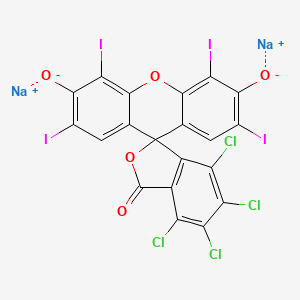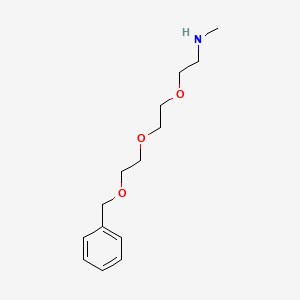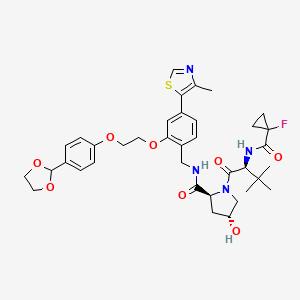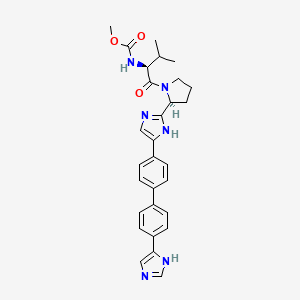
Rose Bengal (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rose Bengal (sodium) is a synthetic dye derived from fluorescein. It is known chemically as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt. This compound is widely used in various fields, including ophthalmology, microbiology, and cancer research. It is particularly noted for its ability to stain damaged cells, making it useful in diagnostic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rose Bengal (sodium) is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:
Iodination: Fluorescein is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms into the molecule.
Chlorination: The iodinated fluorescein is then treated with chlorine to introduce chlorine atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of Rose Bengal (sodium) involves large-scale iodination and chlorination reactions under controlled conditions. The reaction mixture is typically heated to facilitate the incorporation of iodine and chlorine atoms into the fluorescein molecule. The final product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Rose Bengal (sodium) undergoes various chemical reactions, including:
Oxidation: It can act as a photosensitizer, generating singlet oxygen when exposed to light.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The halogen atoms in Rose Bengal (sodium) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Light and oxygen are the primary reagents for the photosensitization reaction.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Singlet oxygen and other reactive oxygen species.
Reduction: Leuco Rose Bengal.
Substitution: Various substituted derivatives of Rose Bengal.
Aplicaciones Científicas De Investigación
Rose Bengal (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: It is used to stain dead and degenerating cells, making it useful in cell viability assays.
Medicine: It is used in ophthalmology to diagnose damage to the conjunctiva and cornea. It is also being investigated as a potential treatment for cancer and skin conditions.
Industry: It is used in microbiology to inhibit bacterial growth and to stain yeast and mold colonies.
Mecanismo De Acción
The mechanism of action of Rose Bengal (sodium) involves its ability to generate singlet oxygen when exposed to light. This singlet oxygen can cause oxidative damage to cells, leading to cell death. In cancer treatment, Rose Bengal (sodium) is injected directly into tumors, where it generates singlet oxygen to kill cancer cells. The compound also has a direct cytotoxic effect on microorganisms and cancer cells .
Comparación Con Compuestos Similares
Rose Bengal (sodium) is unique due to its ability to generate singlet oxygen and its strong staining properties. Similar compounds include:
Fluorescein: The parent compound of Rose Bengal, used primarily as a fluorescent dye.
Eosin Y: Another halogenated fluorescein derivative, used as a biological stain.
Phloxine B: A related compound used in histology and microbiology.
Rose Bengal (sodium) stands out due to its higher halogen content, which enhances its staining and photosensitizing properties .
Propiedades
Fórmula molecular |
C20H2Cl4I4Na2O5 |
|---|---|
Peso molecular |
1017.6 g/mol |
Nombre IUPAC |
disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 |
Clave InChI |
KCQREHTWEUECQT-UHFFFAOYSA-L |
SMILES canónico |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)


